molecular formula C13H9FO3 B574680 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid CAS No. 189161-83-9

4-(2-Fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B574680
CAS No.: 189161-83-9
M. Wt: 232.21
InChI Key: BFZOGYLGSYAMAE-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3. It is a derivative of benzoic acid, characterized by the presence of a fluoro and hydroxy group on the phenyl ring. This compound is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

4-(2-Fluoro-4-hydroxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-4-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the fluoro and hydroxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(2-fluoro-4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-10(15)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZOGYLGSYAMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680797
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189161-83-9
Record name 2′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189161-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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